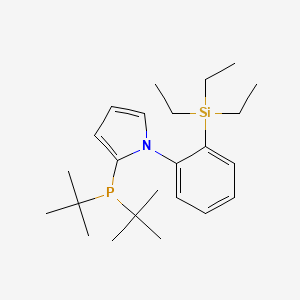
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organic compound that features both phosphanyl and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phosphanyl and silyl groups. Common reagents used in these reactions include tert-butylphosphine and triethylsilane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions on the pyrrole ring could introduce various functional groups.
Scientific Research Applications
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but lack the silyl group.
1-(2-(triethylsilyl)phenyl)-1H-pyrrole derivatives: These compounds share the silyl group but lack the phosphanyl group.
Uniqueness
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is unique due to the presence of both phosphanyl and silyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C24H40NPSi |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
ditert-butyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C24H40NPSi/c1-10-27(11-2,12-3)21-17-14-13-16-20(21)25-19-15-18-22(25)26(23(4,5)6)24(7,8)9/h13-19H,10-12H2,1-9H3 |
InChI Key |
SYBCCPWNSWARKO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















